molecular formula C29H47NO5 B11969844 Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester CAS No. 132305-59-0

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester

Cat. No.: B11969844
CAS No.: 132305-59-0
M. Wt: 489.7 g/mol
InChI Key: SATADCCDWJFFDF-DPVMVIJZSA-N
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Description

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester is a complex organic compound with the molecular formula C29H47NO5 and a molecular weight of 489.702 g/mol . This compound is known for its unique structure, which includes a cyclopenta(A)phenanthrene core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves multiple steps, starting with the preparation of the cyclopenta(A)phenanthrene core. This core is then functionalized with nitro, hexyl, and ester groups through a series of reactions, including nitration, alkylation, and esterification. The reaction conditions typically involve the use of strong acids, bases, and organic solvents to facilitate these transformations .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopenta(A)phenanthrene core can intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the cyclopenta(A)phenanthrene core, which imparts distinct chemical and biological properties .

Properties

CAS No.

132305-59-0

Molecular Formula

C29H47NO5

Molecular Weight

489.7 g/mol

IUPAC Name

[(3R,8S,9S,14S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate

InChI

InChI=1S/C29H47NO5/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(30(32)33)25-16-20(35-27(31)34-6)12-14-29(25,5)24(21)13-15-28(22,23)4/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22?,23-,24-,28?,29?/m0/s1

InChI Key

SATADCCDWJFFDF-DPVMVIJZSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)C1CC[C@@H]2C1(CC[C@H]3[C@H]2CC(=C4C3(CC[C@H](C4)OC(=O)OC)C)[N+](=O)[O-])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)OC(=O)OC)C)[N+](=O)[O-])C

Origin of Product

United States

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